molecular formula C22H25BrN2O3 B8128560 (S)-tert-butyl 1-(6-bromoindolin-1-yl)-1-oxo-3-phenylpropan-2-ylcarbamate

(S)-tert-butyl 1-(6-bromoindolin-1-yl)-1-oxo-3-phenylpropan-2-ylcarbamate

Cat. No.: B8128560
M. Wt: 445.3 g/mol
InChI Key: DNSPEBKUOYADFP-SFHVURJKSA-N
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Description

(S)-tert-butyl 1-(6-bromoindolin-1-yl)-1-oxo-3-phenylpropan-2-ylcarbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a brominated indole moiety, a phenyl group, and a tert-butyl carbamate group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-butyl 1-(6-bromoindolin-1-yl)-1-oxo-3-phenylpropan-2-ylcarbamate typically involves multiple steps:

    Bromination of Indole: The indole ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Formation of Indolin-1-yl Intermediate: The brominated indole is then reacted with an appropriate amine to form the indolin-1-yl intermediate.

    Coupling with Phenylpropan-2-ylcarbamate: The intermediate is coupled with a phenylpropan-2-ylcarbamate derivative under conditions that may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: mCPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) in DMF (dimethylformamide).

Major Products:

    Oxidation: Formation of indole N-oxide derivatives.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a synthetic intermediate.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Used in studies to understand the interaction of indole derivatives with biological targets.

Medicine:

  • Explored as a potential lead compound in drug discovery programs.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Potential applications in the development of new materials and chemical processes.
  • Used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 1-(6-bromoindolin-1-yl)-1-oxo-3-phenylpropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole moiety may facilitate binding to these targets, while the carbamate group can modulate the compound’s stability and bioavailability. The exact pathways and targets depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

    (S)-tert-butyl 1-(indolin-1-yl)-1-oxo-3-phenylpropan-2-ylcarbamate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    (S)-tert-butyl 1-(6-chloroindolin-1-yl)-1-oxo-3-phenylpropan-2-ylcarbamate: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.

    (S)-tert-butyl 1-(6-fluoroindolin-1-yl)-1-oxo-3-phenylpropan-2-ylcarbamate: Contains a fluorine atom, which may enhance its stability and lipophilicity.

Uniqueness: The presence of the bromine atom in (S)-tert-butyl 1-(6-bromoindolin-1-yl)-1-oxo-3-phenylpropan-2-ylcarbamate distinguishes it from other similar compounds, potentially offering unique reactivity and biological properties. This uniqueness can be leveraged in the design of new molecules with specific desired activities.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-(6-bromo-2,3-dihydroindol-1-yl)-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN2O3/c1-22(2,3)28-21(27)24-18(13-15-7-5-4-6-8-15)20(26)25-12-11-16-9-10-17(23)14-19(16)25/h4-10,14,18H,11-13H2,1-3H3,(H,24,27)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSPEBKUOYADFP-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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